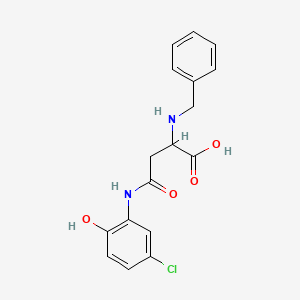
2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylamino group, a chlorinated hydroxyphenyl group, and a butanoic acid moiety, making it a versatile molecule for chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzylamino Group: This step involves the reaction of benzylamine with a suitable precursor to introduce the benzylamino group.
Introduction of the Chlorinated Hydroxyphenyl Group: This step involves the chlorination of a hydroxyphenyl compound, followed by its reaction with an appropriate intermediate to form the desired structure.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzylamino and chlorinated hydroxyphenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid
- 2-(Benzylamino)-4-((5-bromo-2-hydroxyphenyl)amino)-4-oxobutanoic acid
- 2-(Benzylamino)-4-((5-chloro-2-methoxyphenyl)amino)-4-oxobutanoic acid
Uniqueness
2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. The presence of both benzylamino and chlorinated hydroxyphenyl groups provides distinct reactivity and interaction profiles compared to similar compounds.
Properties
Molecular Formula |
C17H17ClN2O4 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(benzylamino)-4-(5-chloro-2-hydroxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H17ClN2O4/c18-12-6-7-15(21)13(8-12)20-16(22)9-14(17(23)24)19-10-11-4-2-1-3-5-11/h1-8,14,19,21H,9-10H2,(H,20,22)(H,23,24) |
InChI Key |
JYFIXBXWPITOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


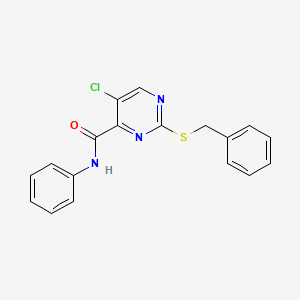
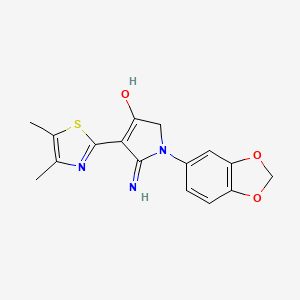
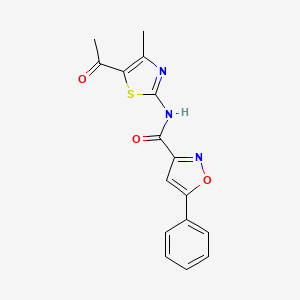
![2-Oxo-2-phenylethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B12200992.png)
![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B12201005.png)
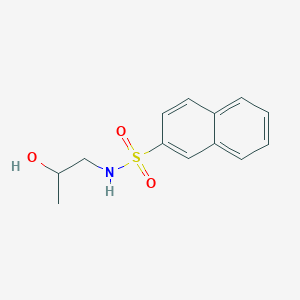
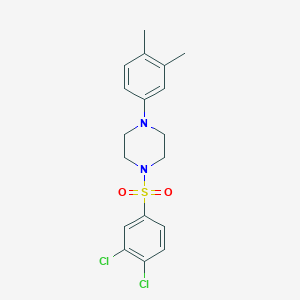
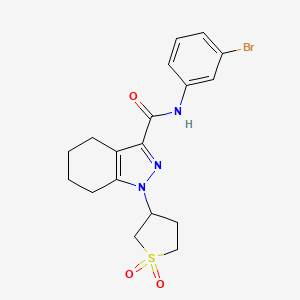
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12201017.png)
![(2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12201021.png)
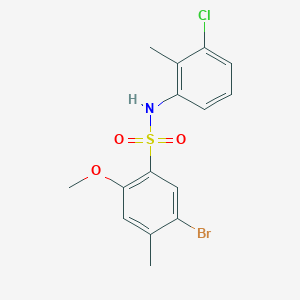


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12201049.png)
